molecular formula C8H9F3N2 B7973724 N-ethyl-6-(trifluoromethyl)pyridin-3-amine

N-ethyl-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B7973724
M. Wt: 190.17 g/mol
InChI Key: PGWBWUWYORXZRQ-UHFFFAOYSA-N
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Description

N-ethyl-6-(trifluoromethyl)pyridin-3-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a trifluoromethyl group at the 6-position of the pyridine ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-(trifluoromethyl)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 6-(trifluoromethyl)pyridin-3-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound .

Scientific Research Applications

N-ethyl-6-(trifluoromethyl)pyridin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound’s electron-withdrawing properties can also influence its reactivity and stability, making it a valuable tool in various chemical and biological processes .

Comparison with Similar Compounds

N-ethyl-6-(trifluoromethyl)pyridin-3-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-ethyl-6-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-2-12-6-3-4-7(13-5-6)8(9,10)11/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWBWUWYORXZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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